molecular formula C19H15F2N3O2S B2709706 N-(2,4-difluorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 942034-24-4

N-(2,4-difluorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2709706
CAS No.: 942034-24-4
M. Wt: 387.4
InChI Key: WSATVVGKIVOAIL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a dihydropyrazine-sulfanyl core and fluorinated aromatic substituents. Below, we systematically compare this compound with its closest analogs based on available literature.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-12-3-2-4-14(9-12)24-8-7-22-18(19(24)26)27-11-17(25)23-16-6-5-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSATVVGKIVOAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

Molecular Formula : C22H20F2N4O3
Molecular Weight : 426.4 g/mol
IUPAC Name : N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide

The compound features a complex structure that includes a difluorophenyl group and a pyrazinyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Pyrazine Core : This is achieved through nucleophilic substitution reactions.
  • Introduction of Functional Groups : The difluorophenyl and methylphenyl groups are added through controlled reactions.
  • Final Assembly : The formation of the acetamide link is completed using activating agents like carbonyldiimidazole.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.

The proposed mechanism of action involves the modulation of enzyme activity and interaction with cellular receptors. For instance, the compound may inhibit key enzymes involved in tumor metabolism or alter signaling pathways that promote cell proliferation.

Case Studies

  • Study on Anticancer Activity : A study published in Chemistry and Biological Activities highlighted that sulfanyl derivatives similar to this compound exhibited potent activity against resistant cancer cell lines, suggesting their potential as lead compounds for drug development .
  • Pharmacological Evaluation : In pharmacological studies, compounds with similar structural motifs were evaluated for their effects on metabolic enzymes such as acetylcholinesterase (AChE), revealing dual activity as both anticancer agents and neuroprotective agents .

Comparison with Similar Compounds

Structural Comparison

Core Scaffold and Substituents

The target compound shares structural motifs with several analogs:

  • Pyrazine/Pyrimidine Rings : The 3-oxo-3,4-dihydropyrazine core resembles pyrimidine derivatives in (e.g., Example 83), which contain pyrazolo[3,4-d]pyrimidin-3-yl groups .
  • Sulfanyl Linkage: The sulfanyl bridge is analogous to 2-cyanoacetamide derivatives in (e.g., 13a–b), where a sulfamoylphenyl group is linked via a similar sulfur atom .
  • Fluorinated Aromatic Groups: The 2,4-difluorophenyl substituent aligns with fluorophenyl-containing acetamides in , which exhibit enhanced polarity and metabolic stability compared to non-fluorinated analogs .
Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Reference
Target Compound Dihydropyrazine-sulfanyl 2,4-Difluorophenyl, 3-methylphenyl N/A
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, isopropoxy
Fluorophenyl acetamide () Imidazo[2,1-b]thiazole 4-Fluorophenyl, dihydroimidazothiazolyl

Physicochemical Properties

Melting Points and Stability

  • Analogs (13a–b): Melting points range from 274°C to 288°C, attributed to hydrogen bonding from sulfamoyl and cyano groups .
  • Example 83 () : Higher melting point (302–304°C), likely due to increased rigidity from the pyrazolo-pyrimidine core and fluorinated substituents .
  • Target Compound : Predicted to have a melting point >300°C, as fluorine atoms enhance intermolecular interactions (e.g., dipole-dipole, van der Waals) compared to methyl/methoxy substituents in 13a–b.

Molecular Weight and Solubility

  • Compounds : Lower molecular weights (~357–373 g/mol) due to simpler substituents .
  • Example 83: Higher molecular weight (571.20 g/mol) from complex boronate and fluorochromenone groups .
  • Target Compound : Estimated molecular weight ~400–450 g/mol, balancing lipophilicity (from fluorine) and solubility (from acetamide).

Anti-Exudative Potential

  • : Acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .

Enzyme Inhibition

  • : Fluorophenyl-imidazothiazole acetamides exhibit kinase inhibition, suggesting the target compound’s dihydropyrazine core could similarly modulate enzymatic activity .

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